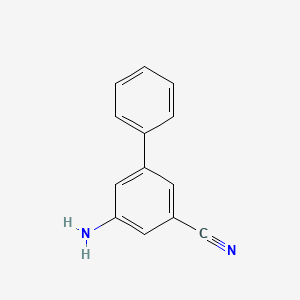

3-Amino-5-phenylbenzonitrile

説明

3-Amino-5-phenylbenzonitrile is a substituted benzonitrile derivative characterized by an amino group (-NH₂) at position 3 and a phenyl group (-C₆H₅) at position 5 on the benzene ring (Figure 1). This structure confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials science research. For example, benzonitrile derivatives are frequently utilized as intermediates in synthesizing kinase inhibitors or fluorescent probes due to their electron-withdrawing cyano group and tunable substituents .

特性

分子式 |

C13H10N2 |

|---|---|

分子量 |

194.23 g/mol |

IUPAC名 |

3-amino-5-phenylbenzonitrile |

InChI |

InChI=1S/C13H10N2/c14-9-10-6-12(8-13(15)7-10)11-4-2-1-3-5-11/h1-8H,15H2 |

InChIキー |

RWMYOBYVUCTBKQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-phenylbenzonitrile typically involves the reaction of 3-nitrobenzonitrile with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 3-Amino-5-phenylbenzonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the efficiency of the process.

化学反応の分析

Types of Reactions: 3-Amino-5-phenylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Nitro derivatives of 3-Amino-5-phenylbenzonitrile.

Reduction: Primary amines derived from the reduction of the nitrile group.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

科学的研究の応用

3-Amino-5-phenylbenzonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 3-Amino-5-phenylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Amino-5-phenylbenzonitrile and its analogs:

Note: Molecular weight for 3-Amino-5-phenylbenzonitrile is estimated based on structural similarity to 3-(4-Aminophenyl)benzonitrile .

Structural and Electronic Differences

- Amino Group Positioning: Unlike 3-(4-Aminophenyl)benzonitrile, where the amino group is part of a para-substituted phenyl ring, 3-Amino-5-phenylbenzonitrile positions the -NH₂ directly on the benzonitrile core.

- Fluorinated Analogs: The trifluoromethyl (-CF₃) group in 3-Amino-5-(trifluoromethyl)benzonitrile significantly increases lipophilicity (logP ~2.5) compared to the phenyl-substituted variant (estimated logP ~2.0), enhancing membrane permeability in drug design .

- Chlorine and Pyrazolo-Pyridine Modifications: The compound in demonstrates how chlorine atoms and heterocyclic moieties can improve binding to hydrophobic enzyme pockets, a feature less pronounced in 3-Amino-5-phenylbenzonitrile .

生物活性

3-Amino-5-phenylbenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Amino-5-phenylbenzonitrile features an amino group and a phenyl group attached to a benzonitrile core. The structural formula can be represented as:

The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the nitrile group can participate in nucleophilic reactions, contributing to its reactivity and biological interactions.

The biological activity of 3-Amino-5-phenylbenzonitrile is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with specific residues in proteins, influencing enzyme activity and receptor binding.

- Nucleophilic Addition : The nitrile group may engage in nucleophilic addition reactions, potentially affecting metabolic pathways and cellular signaling.

Biological Activity Overview

Research has indicated that 3-Amino-5-phenylbenzonitrile exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro.

- Anti-inflammatory Effects : Investigations into the compound's anti-inflammatory properties are ongoing, with initial results indicating possible efficacy in reducing inflammation markers.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of 3-Amino-5-phenylbenzonitrile:

-

Antimicrobial Activity :

- A study assessed the antibacterial effects of various benzonitrile derivatives, including 3-Amino-5-phenylbenzonitrile. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

-

Anticancer Studies :

- In vitro assays demonstrated that 3-Amino-5-phenylbenzonitrile inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The compound exhibited an IC50 value of approximately 25 µM, suggesting moderate potency.

-

Mechanistic Insights :

- Molecular docking studies have shown that 3-Amino-5-phenylbenzonitrile binds effectively to active sites of target enzymes, such as cyclooxygenase (COX), which is implicated in inflammatory processes. This binding could explain its potential anti-inflammatory effects observed in preliminary assays .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 3-Amino-5-phenylbenzonitrile, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-4-phenylbenzonitrile | Similar amino and phenyl groups | Moderate antibacterial activity |

| 4-Amino-5-phenylbenzonitrile | Different positioning of functional groups | Higher anticancer potency |

| 3-Amino-5-methylbenzonitrile | Methyl substitution on phenyl group | Enhanced anti-inflammatory properties |

This comparison highlights how slight modifications in structure can lead to variations in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。